An In-depth Technical Guide to the Chemical Properties of Lauric Acid-d2
An In-depth Technical Guide to the Chemical Properties of Lauric Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Lauric acid-d2 (Dodecanoic-2,2-d₂ acid). It is intended to serve as a key resource for professionals in research and drug development who utilize isotopically labeled compounds. This document details the compound's physical characteristics, solubility, stability, and its applications in experimental settings, including its role as an internal standard and its influence on biological signaling pathways.
Chemical and Physical Properties
Lauric acid-d2 is a deuterated form of lauric acid, a saturated fatty acid. The substitution of two hydrogen atoms with deuterium at the C-2 position results in a stable, isotopically labeled compound primarily used for tracer studies and as an internal standard in mass spectrometry-based quantification.
| Property | Value | Reference |
| Formal Name | dodecanoic-2,2-d₂ acid | [1] |
| Synonyms | C12:0-d₂, Dodecanoic Acid-d₂, FA 12:0-d₂ | [1] |
| CAS Number | 64118-39-4 | [1][2][3] |
| Molecular Formula | C₁₂H₂₂D₂O₂ | [1][3] |
| Linear Formula | CH₃(CH₂)₉CD₂CO₂H | [2] |
| Molecular Weight | 202.33 g/mol | [2][3][4] |
| Appearance | Solid, White to off-white | [1][2][3] |
| Melting Point | 44-46 °C (lit.) | [2] |
| Boiling Point | 225 °C / 100 mmHg (lit.) | [2] |
| Flash Point | > 113.00 °C (> 235.4 °F) | [2] |
| Isotopic Purity | ≥98-99% deuterated forms | [1][2] |
Solubility and Stability
The solubility and stability of Lauric acid-d2 are critical for its application in various experimental protocols.
Solubility Profile
Lauric acid-d2 is largely insoluble in water but shows good solubility in various organic solvents.
| Solvent | Solubility | Reference |
| DMF | 30 mg/mL | [1] |
| DMSO | 20 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
Stability and Storage
Proper storage is essential to maintain the integrity of the compound.
| Parameter | Recommendation | Reference |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years (at -20°C) | [1] |
| Shipping Conditions | Room temperature (continental US) | [1][3] |
| Storage Class | 11 - Combustible Solids | [2] |
Applications in Research
The primary application of Lauric acid-d2 is as an internal standard for the precise quantification of its unlabeled counterpart, lauric acid, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its mass shift of +2 atomic mass units allows it to be distinguished from the endogenous analyte while sharing similar chemical and physical properties, ensuring comparable extraction efficiency and ionization response.
Experimental Workflow: Use as an Internal Standard
The following diagram illustrates a typical workflow for quantifying endogenous lauric acid using Lauric acid-d2 as an internal standard.
Biological Activity and Signaling Pathways
While Lauric acid-d2 is primarily used as a stable isotope standard, its non-deuterated form, lauric acid, exhibits biological activity. It is known to induce the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This activation leads to the expression of downstream inflammatory mediators such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[1]
Lauric Acid-Induced NF-κB Signaling Pathway
The diagram below outlines the signaling cascade initiated by lauric acid, leading to the activation of NF-κB.
Experimental Methodologies
The characterization and application of Lauric acid-d2 involve several key analytical techniques. While specific, detailed protocols are often application-dependent, the principles of the core methodologies are described below.
Mass Spectrometry (MS)
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Principle: Used for the quantification of lauric acid with Lauric acid-d2 as an internal standard. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The distinct mass of Lauric acid-d2 (M+2) allows for its simultaneous detection alongside the endogenous lauric acid (M).
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Methodology:
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Sample Preparation: A known quantity of Lauric acid-d2 is added to the biological sample.
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Extraction: Lipids, including both lauric acid and the internal standard, are extracted from the sample matrix using organic solvents.
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Chromatographic Separation: The extracted lipids are separated using either Gas Chromatography (GC) or Liquid Chromatography (LC).
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Ionization and Detection: The separated compounds are ionized (e.g., by electron ionization for GC-MS or electrospray ionization for LC-MS) and detected by the mass spectrometer.
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Quantification: The peak area ratio of endogenous lauric acid to Lauric acid-d2 is calculated and compared to a standard curve to determine the concentration of lauric acid in the original sample.
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Melting Point Determination
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Principle: This analysis determines the temperature at which the solid compound transitions to a liquid. The melting point range can also serve as an indicator of purity.
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Methodology:
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A small, powdered sample of Lauric acid-d2 is packed into a capillary tube.
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The tube is placed in a calibrated melting point apparatus.
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The temperature is slowly increased.
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The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For Lauric acid-d2, this is reported to be in the 44-46 °C range.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle: NMR is used to confirm the structure and isotopic labeling of the molecule. It provides detailed information about the chemical environment of atoms.
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Methodology:
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The Lauric acid-d2 sample is dissolved in a deuterated solvent.
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The sample is placed in a strong magnetic field within the NMR spectrometer.
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Radiofrequency pulses are applied, and the resulting signals from the nuclei are detected.
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For Lauric acid-d2, ¹H NMR would confirm the absence of protons at the C-2 position, while ²H (Deuterium) NMR would show a signal corresponding to the deuterium atoms at that position, thus confirming the location of the isotopic label.
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